5-Bromo-2-(trifluoromethoxy)aniline

Description

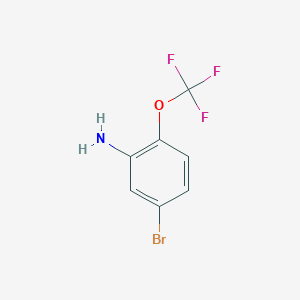

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJWHUFRHXEUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381416 | |

| Record name | 5-bromo-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-08-9 | |

| Record name | 5-bromo-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(trifluoromethoxyphenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)aniline (CAS: 886762-08-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-(trifluoromethoxy)aniline, a key building block in modern medicinal and agricultural chemistry. This document details its physicochemical properties, a representative synthetic protocol, and its application in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary organic synthesis.

Core Chemical and Physical Properties

5-Bromo-2-(trifluoromethoxy)aniline is a substituted aniline featuring a bromine atom and a trifluoromethoxy group. These functionalities impart unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of complex organic molecules.[1][2] The trifluoromethoxy group, in particular, is known to enhance metabolic stability and improve the pharmacokinetic profiles of drug candidates.[3][4]

Table 1: Physicochemical Properties of 5-Bromo-2-(trifluoromethoxy)aniline

| Property | Value | Reference |

| CAS Number | 886762-08-9 | |

| Molecular Formula | C₇H₅BrF₃NO | |

| Molecular Weight | 256.02 g/mol | |

| Appearance | Light yellow to yellow liquid | |

| Density | 1.726 g/cm³ | [5] |

| Boiling Point | 230.2 °C at 760 mmHg | [5] |

| Flash Point | 93 °C | [5] |

| Refractive Index | 1.523 | [5] |

| Purity | ≥98% | |

| Storage Temperature | Room Temperature |

Synthesis and Spectroscopic Characterization

Representative Synthesis Protocol: Bromination of a Substituted Aniline

This protocol is adapted from the bromination of N,N-dimethyl-3-(trifluoromethyl)aniline and serves as a general guideline.[6] The synthesis of 5-Bromo-2-(trifluoromethoxy)aniline would likely start from 2-(trifluoromethoxy)aniline.

Experimental Procedure:

-

Dissolution: Dissolve 2-(trifluoromethoxy)aniline (1.0 equivalent) in a suitable solvent such as dichloromethane in an Erlenmeyer flask.

-

Cooling: Cool the solution to -10 °C using an appropriate cooling bath.

-

Brominating Agent Addition: While stirring magnetically, add a brominating agent such as 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (1.0 equivalent) in small portions. Maintain the temperature between -10 °C and 0 °C during the addition.

-

Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over a period of 30 minutes.

-

Work-up: Extract the reaction mixture with an aqueous solution of sodium hydroxide to remove any phenolic byproducts. Wash the organic layer with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 5-Bromo-2-(trifluoromethoxy)aniline by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Data of Analogous Compounds

Specific spectroscopic data for 5-Bromo-2-(trifluoromethoxy)aniline is not widely published. However, the data for analogous bromo-trifluoromethyl-aniline isomers can provide valuable insights into the expected spectral characteristics.[4]

Table 2: Representative Spectroscopic Data for a Bromo-Trifluoromethyl-Aniline Isomer

| Spectroscopic Technique | Data for 2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5) | Reference |

| ¹H NMR | Data available on SpectraBase | [7] |

| ¹³C NMR | Data available on SpectraBase | [7] |

| FT-IR (cm⁻¹) | N-H stretching, C-F stretching, C-Br stretching | [4] |

| Mass Spectrometry (m/z) | Molecular ion (M⁺) peak as a doublet (m/z 238, 240) | [4] |

For 5-Bromo-2-(trifluoromethoxy)aniline, one would expect a complex aromatic region in the ¹H NMR spectrum. The ¹³C NMR would show characteristic signals for the carbon atoms attached to bromine, the trifluoromethoxy group, and the amine. The FT-IR spectrum would exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-O and C-F bonds of the trifluoromethoxy group, and the C-Br bond. The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks with approximately equal intensity).

Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling

5-Bromo-2-(trifluoromethoxy)aniline is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[8][9]

Suzuki-Miyaura Coupling: A Detailed Experimental Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide, such as 5-Bromo-2-(trifluoromethoxy)aniline, with an arylboronic acid.[10]

Materials:

-

5-Bromo-2-(trifluoromethoxy)aniline (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

-

Base (e.g., Potassium phosphate, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Experimental Procedure:

-

Reaction Setup: To a Schlenk flask, add 5-Bromo-2-(trifluoromethoxy)aniline and the palladium catalyst.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Reagent Addition: Add the arylboronic acid and the base to the flask under a positive pressure of the inert gas.

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

-

Reaction: Stir the reaction mixture at 85-95 °C for 15 hours.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, filter, and dilute with ethyl acetate.

-

Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and a key application of 5-Bromo-2-(trifluoromethoxy)aniline.

Caption: A representative workflow for the synthesis of 5-Bromo-2-(trifluoromethoxy)aniline.

Caption: A detailed workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety Information

5-Bromo-2-(trifluoromethoxy)aniline should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as acutely toxic and an irritant. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

physicochemical properties of 5-Bromo-2-(trifluoromethoxy)aniline

An in-depth technical guide to the , designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the compound's core properties, supported by detailed experimental protocols and logical diagrams to illustrate key concepts.

Introduction

5-Bromo-2-(trifluoromethoxy)aniline is a halogenated and fluorinated aromatic amine with significant potential as a building block in medicinal chemistry and materials science. Its structural motifs—a bromine atom, a trifluoromethoxy group, and an aniline core—provide multiple reactive sites for synthetic modification. The trifluoromethoxy group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of derivative compounds, making it a valuable substituent in the design of novel pharmaceuticals and agrochemicals.[1] A thorough understanding of its physicochemical properties is essential for its effective application in reaction optimization, purification, formulation, and predictive modeling of biological activity.

Physicochemical Properties

The core are summarized below. The data is a combination of experimentally derived values and predicted data where experimental values are not available.

| Property | Value | Citation(s) |

| Physical Form | Light yellow to yellow liquid. | [2] |

| Boiling Point | 230.2°C at 760 mmHg | [1][3] |

| Density | 1.726 g/cm³ | [1] |

| Flash Point | 93°C | [1] |

| Refractive Index | 1.523 | [1] |

| LogP (Calculated) | 3.5111 | |

| Solubility | Predicted to be sparingly soluble in water and soluble in common organic solvents like ethanol and ether. | [4][5] |

| Storage Conditions | Store at room temperature in a dark place under an inert atmosphere. | [1][2][6] |

Spectral and Analytical Data

Key identifiers for 5-Bromo-2-(trifluoromethoxy)aniline are crucial for analytical characterization and database referencing.

| Identifier | Value | Citation(s) |

| CAS Number | 886762-08-9 | [7] |

| Molecular Formula | C₇H₅BrF₃NO | [7][8] |

| Molecular Weight | 256.02 g/mol | [8] |

| InChI | 1S/C7H5BrF3NO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2 | [2][8] |

| InChIKey | FOJWHUFRHXEUBA-UHFFFAOYSA-N | [2][8] |

| SMILES | C1=CC(=C(C=C1Br)N)OC(F)(F)F | [8] |

| Purity | ≥98% | [2] |

Safety Information

Safety and handling information based on the Globally Harmonized System (GHS) is summarized below.

| GHS Data | Information | Citation(s) |

| Pictogram(s) | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statement(s) | H302, H312, H315, H319, H332, H335 | [2] |

| Precautionary Code(s) | P261, P280, P304, P305, P338, P340, P351, P405 | [2] |

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following are detailed, standard methodologies for determining the key physicochemical properties of a liquid organic compound.

Boiling Point Determination: Distillation Method

The boiling point is determined at atmospheric pressure using standard distillation apparatus.

-

Apparatus Setup : Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation : Place a small volume (e.g., 5-10 mL) of 5-Bromo-2-(trifluoromethoxy)aniline and a few boiling chips into the round-bottom flask.

-

Heating : Gently heat the flask using a heating mantle.

-

Measurement : The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature on the thermometer as the liquid actively boils and condenses. The thermometer bulb should be positioned just below the side arm of the distillation head.

-

Pressure Correction : If the atmospheric pressure is not 760 mmHg, a pressure correction using a nomograph or the Clausius-Clapeyron equation may be applied to normalize the boiling point.

Density Determination: Pycnometer Method

Density is determined by measuring the mass of a known volume of the liquid.

-

Pycnometer Preparation : Clean and dry a pycnometer (a flask with a specific, known volume) and record its mass (m₁).

-

Calibration : Fill the pycnometer with deionized water and place it in a thermostatic bath (e.g., at 25°C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark, dry the exterior, and record its mass (m₂). The volume of the pycnometer (V) is calculated using the density of water at that temperature.

-

Sample Measurement : Empty and dry the pycnometer, then fill it with 5-Bromo-2-(trifluoromethoxy)aniline. Equilibrate at the same temperature, adjust the volume to the mark, and record its mass (m₃).

-

Calculation : The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V.

Solubility Determination: Gravimetric Method

This method determines the solubility of a compound in a specific solvent.

-

Sample Preparation : Add an excess amount of 5-Bromo-2-(trifluoromethoxy)aniline to a vial containing a known volume (e.g., 5 mL) of the selected solvent (e.g., water, ethanol).

-

Equilibration : Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Separation : Allow the solution to settle, then carefully extract a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe.

-

Evaporation : Dispense the supernatant into a pre-weighed vial and record the total mass. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant mass of the dissolved solute is achieved.

-

Calculation : The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., in g/L or mg/mL).

Logical Relationships and Workflows

The following diagrams illustrate the relationship between the compound's structure and its properties, as well as a plausible synthetic workflow.

Caption: Structural features and their influence on properties.

Caption: A plausible synthetic workflow for the target compound.

Conclusion

5-Bromo-2-(trifluoromethoxy)aniline is a versatile chemical intermediate with a unique combination of functional groups that impart desirable physicochemical properties for applications in drug discovery and materials science. This guide provides a foundational dataset and standardized protocols to support its use in research and development. The provided data, particularly its high lipophilicity and predicted liquid state at room temperature, are critical considerations for reaction setup, solvent selection, and purification strategies. The illustrative diagrams offer a clear framework for understanding its structure-property relationships and potential synthetic origins, equipping researchers with the essential knowledge for its effective utilization.

References

- 1. alfa-chemical.com [alfa-chemical.com]

- 2. 5-Bromo-2-(trifluoromethoxy)aniline | 886762-08-9 [sigmaaldrich.com]

- 3. |886762-08-9|C7H5BrF3NO|MFCD04039242|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 4. Aniline - Lab preparation, Properties, Reactions and Uses. [chemicalnote.com]

- 5. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 6. 5-Bromo-2-(trifluoromethoxy)aniline CAS#: 886762-08-9 [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 5-Bromo-2-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 2779367 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Bromo-2-(trifluoromethoxy)aniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-(trifluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular structure, featuring both a bromine atom and a trifluoromethoxy group on an aniline scaffold, offers significant versatility in the development of complex molecules. This guide details its chemical properties, experimental protocols for its synthesis and characterization, and its structural information.

Core Compound Data

The fundamental properties of 5-Bromo-2-(trifluoromethoxy)aniline are summarized below, providing a clear reference for laboratory and industrial applications.

| Property | Value |

| Molecular Formula | C₇H₅BrF₃NO[1][2] |

| Molecular Weight | 256.02 g/mol [1][2] |

| CAS Number | 886762-08-9[1][2] |

| Appearance | Light yellow to yellow liquid[3] |

| Density | 1.726 g/cm³[4] |

| Boiling Point | 230.2°C at 760 mmHg[4] |

| Flash Point | 93°C[4] |

| Refractive Index | 1.523[4] |

| Purity | Typically ≥98%[3] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound's name, its empirical formula, and its primary molecular property.

Experimental Protocols

While a specific, detailed synthesis protocol for 5-Bromo-2-(trifluoromethoxy)aniline is proprietary and often found in patent literature, a general multi-step synthesis can be proposed based on established organic chemistry principles. The following sections also detail standard protocols for the characterization of aniline derivatives.

General Synthesis Workflow

The synthesis of substituted anilines such as 5-Bromo-2-(trifluoromethoxy)aniline often involves a multi-step process to ensure correct regioselectivity of the functional groups. A plausible, though generalized, workflow is outlined below.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of 5-Bromo-2-(trifluoromethoxy)aniline, confirming the connectivity and chemical environment of its atoms.

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[1]

-

Instrumentation : A 300-600 MHz NMR spectrometer is typically used.

-

¹H NMR Parameters :

-

Pulse Sequence : Standard single pulse.

-

Number of Scans : 16-64, depending on concentration.

-

Relaxation Delay : 1-5 seconds.[1]

-

Spectral Width : Typically -2 to 12 ppm.

-

-

¹³C NMR Parameters :

-

Data Processing : The raw data (Free Induction Decay) is subjected to Fourier transform, phase correction, and baseline correction. Spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

-

Sample Preparation : Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of 0.1% formic acid can aid in protonation for positive ion mode.[1]

-

Instrumentation : Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is commonly used.

-

Ionization Mode : For anilines, positive ion mode ([M+H]⁺) is typical.

-

Data Acquisition : The sample solution can be directly infused into the ESI source or injected onto an LC column. The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. For further structural confirmation, tandem MS (MS/MS) can be performed on the parent ion to generate a fragmentation spectrum.[1]

References

A Technical Guide to the Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethoxy (-OCF3) group into aromatic systems is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and high lipophilicity, which can enhance the metabolic stability and cell membrane permeability of molecules.[1][2] Among trifluoromethoxylated aromatics, ortho-trifluoromethoxylated anilines are particularly valuable building blocks for the synthesis of novel pharmaceuticals and agrochemicals.[3][4] This technical guide provides an in-depth overview of a robust and versatile method for the synthesis of these important compounds, focusing on a two-step process involving O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration.[3][5][6]

Core Synthetic Strategy: OCF3 Migration

A highly effective and widely applicable method for the synthesis of ortho-trifluoromethoxylated aniline derivatives involves a two-step reaction sequence.[3][5][7] The process begins with the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, which is then followed by a thermally induced intramolecular migration of the trifluoromethoxy group to the ortho position of the aromatic ring.[3][8] This protocol is advantageous due to its use of bench-stable reagents, operational simplicity, and broad tolerance of various functional groups.[3][6]

The proposed mechanism for the key OCF3 migration step involves the heterolytic cleavage of the N-OCF3 bond.[3][9] This cleavage generates a nitrenium ion and a trifluoromethoxide anion, which then recombine at the ortho-position of the aniline ring to yield the final product.[3][9]

Key Reagents and Intermediates

A common and effective electrophilic trifluoromethylating agent used in the first step is 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, also known as Togni reagent II.[4][10] The reaction is typically performed in the presence of a mild base, such as cesium carbonate (Cs2CO3).[4][8]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various ortho-trifluoromethoxylated aniline derivatives using the OCF3 migration method. The reported yields demonstrate the method's high efficiency and broad substrate scope.[11]

| Entry | Starting Aniline Derivative | Product | Yield (%) |

| 1 | Methyl 4-acetamidobenzoate | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | 95 |

| 2 | 4'-Acetamidoacetophenone | 4'-Acetamido-3'-(trifluoromethoxy)acetophenone | 85 |

| 3 | 4-Acetamidobenzonitrile | 4-Acetamido-3-(trifluoromethoxy)benzonitrile | 91 |

| 4 | Methyl 4-acetamido-2-methoxybenzoate | Methyl 4-acetamido-2-methoxy-5-(trifluoromethoxy)benzoate | 80 |

| 5 | 4-Acetamido-3-methoxyanisole | 5-Acetamido-2-methoxy-1-(trifluoromethoxy)benzene | 82 |

| 6 | N-(4-methoxyphenyl)acetamide | N-(4-methoxy-3-(trifluoromethoxy)phenyl)acetamide | 75 (ortho), 15 (para) |

| 7 | N-(4-fluorophenyl)acetamide | N-(4-fluoro-3-(trifluoromethoxy)phenyl)acetamide | 88 |

| 8 | N-(4-chlorophenyl)acetamide | N-(4-chloro-3-(trifluoromethoxy)phenyl)acetamide | 92 |

| 9 | N-(4-bromophenyl)acetamide | N-(4-bromo-3-(trifluoromethoxy)phenyl)acetamide | 93 |

| 10 | N-(4-iodophenyl)acetamide | N-(4-iodo-3-(trifluoromethoxy)phenyl)acetamide | 89 |

| 11 | N-(3-methoxyphenyl)acetamide | N-(3-methoxy-2-(trifluoromethoxy)phenyl)acetamide | 70 (ortho), 10 (para) |

| 12 | N-(2-methoxyphenyl)acetamide | N-(2-methoxy-3-(trifluoromethoxy)phenyl)acetamide | 65 (ortho), 25 (para) |

| 13 | N-(4-(trifluoromethoxy)phenyl)acetamide | N-(4-(trifluoromethoxy)-3-(trifluoromethoxy)phenyl)acetamide | 86 |

| 14 | N-(4-(trifluoromethyl)phenyl)acetamide | N-(4-(trifluoromethyl)-3-(trifluoromethoxy)phenyl)acetamide | 84 |

| 15 | N-(quinolin-6-yl)acetamide | N-(5-(trifluoromethoxy)quinolin-6-yl)acetamide | 78 |

Experimental Protocols

Synthesis of N-Aryl-N-hydroxylamine Precursor

The synthesis of the N-aryl-N-hydroxylamine precursor is a critical first step. A general procedure involves the reduction of the corresponding nitroarene.[11]

Example: Synthesis of Methyl 4-(N-hydroxyacetamido)benzoate [11][12]

-

Reduction of Methyl 4-nitrobenzoate: To an oven-dried 250 mL two-neck round-bottom flask, add methyl 4-nitrobenzoate (5.00 g, 27.6 mmol), 5% Rhodium on carbon (159 mg, 0.300 mol% Rh), and a magnetic stir bar.[11][12]

-

The flask is subjected to three vacuum-refill cycles with nitrogen.[11][12]

-

Anhydrous tetrahydrofuran (THF, 138 mL) is added, and the mixture is cooled to 0 °C.[11][12]

-

Hydrazine monohydrate (1.47 mL, 30.4 mmol) is added dropwise at 0 °C.[11][12]

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through Celite and washed with ethyl acetate.[12]

-

The filtrate is concentrated in vacuo to yield methyl 4-(N-hydroxyamino)benzoate.[12]

-

Acetyl Protection: The crude hydroxylamine is dissolved in anhydrous diethyl ether (138 mL) and cooled to 0 °C. A solution of acetyl chloride (2.17 mL, 30.4 mmol) in anhydrous diethyl ether (138 mL) is added via syringe pump.[11][12]

-

After the addition, the reaction mixture is filtered through Celite and concentrated.[12]

-

The crude product is purified by flash column chromatography to afford methyl 4-(N-hydroxyacetamido)benzoate.[12]

O-Trifluoromethylation of N-Aryl-N-hydroxylamine

This step introduces the trifluoromethoxy group onto the nitrogen atom of the hydroxylamine derivative.

Example: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate [4][11]

-

In a glove box or using Schlenk techniques, an oven-dried 250 mL round-bottom flask is charged with methyl 4-(N-hydroxyacetamido)benzoate (2.00 g, 9.05 mmol), cesium carbonate (311 mg, 0.956 mmol), Togni reagent II (3.63 g, 10.9 mmol), and a magnetic stir bar.[12]

-

Dried and degassed chloroform (95.6 mL) is added to the flask.[12]

-

The reaction mixture is stirred at room temperature and monitored by 19F NMR.

-

Upon completion, the reaction mixture is concentrated in vacuo.

-

The crude product is purified by flash column chromatography.

Intramolecular OCF3 Migration

The final step involves a thermal rearrangement to yield the desired ortho-trifluoromethoxylated aniline derivative.[11]

Example: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate [11]

-

A 50 mL pressure vessel is charged with methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2.51 g, 9.05 mmol), a magnetic stir bar, and nitromethane (9.05 mL).[11]

-

The vessel is sealed and the reaction mixture is stirred at 120 °C for 20 hours behind a safety shield. Caution: Impure nitromethane can be explosive at elevated temperatures.[11]

-

The reaction mixture is cooled to room temperature and then concentrated in vacuo.[11]

-

The crude product is purified by flash column chromatography to yield methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[11]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of ortho-trifluoromethoxylated anilines.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the intramolecular OCF3 migration.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluoromethoxylation of Arenes: Synthesis of <i>ortho</i>‐Trifluoromethoxylated Aniline Derivatives by OCF<sub>3</sub… [ouci.dntb.gov.ua]

- 6. Trifluoromethoxylation of Arenes: Synthesis of ortho‐Trifluoromethoxylated Aniline Derivatives by OCF3 Migration (2014) | Katarzyna N. Hojczyk | 141 Citations [scispace.com]

- 7. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scite.ai [scite.ai]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Bromo-2-(trifluoromethoxy)aniline (CAS No. 886762-08-9), a key intermediate in pharmaceutical and agrochemical research. Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of 5-Bromo-2-(trifluoromethoxy)aniline.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrF₃NO | [1] |

| Molecular Weight | 256.02 g/mol | [1] |

| CAS Number | 886762-08-9 | [1] |

| Appearance | Light yellow to yellow liquid | |

| Purity | 98% | |

| Storage Temperature | Room Temperature |

Hazard Identification and Classification

5-Bromo-2-(trifluoromethoxy)aniline is classified as a hazardous substance. The following table outlines its GHS classifications, signal word, and associated hazard statements.

| Classification | Code | Description | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | GHS07 (Exclamation Mark) | Warning |

| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Data sourced from multiple suppliers and aggregated.[2]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach is essential for the safe handling of this compound. The following workflow and PPE recommendations are mandatory.

General Handling Workflow

Personal Protective Equipment (PPE) Recommendations

| Body Part | Protection | Rationale |

| Eyes/Face | Chemical splash goggles or a face shield. | Protects eyes from splashes.[3] |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), flame-resistant lab coat worn over personal clothing that covers the legs. | Prevents skin contact and absorption.[3] |

| Respiratory | All handling should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Prevents inhalation of vapors, a primary route of exposure.[3] |

First Aid Measures

In case of exposure, immediate action is critical. The following table summarizes first-aid measures.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][5] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing and wash it before reuse.[4][5] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[4][5] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][6] |

Accidental Release and Spill Cleanup

In the event of a spill, follow this emergency procedure.

Firefighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4] There is no restriction on the type of extinguisher which may be used.[7] |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen halides.[4] |

| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[4] |

Stability and Reactivity

| Aspect | Information |

| Stability | Stable under recommended storage conditions. May be air sensitive.[4][8] |

| Hazardous Reactions | None under normal processing.[4][5] |

| Conditions to Avoid | Incompatible products, excess heat, and exposure to air.[4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[4][5] |

| Hazardous Decomposition Products | Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen halides.[4][5] |

Storage and Disposal

| Aspect | Recommendation |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5] Store under an inert atmosphere.[4] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5] |

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer. Always perform a thorough risk assessment before beginning any new experimental protocol involving this compound.

References

- 1. 5-Bromo-2-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 2779367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. benchchem.com [benchchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. labproinc.com [labproinc.com]

Spectroscopic and Spectrometric Characterization of 5-Bromo-2-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral and spectrometric data for the aromatic compound 5-Bromo-2-(trifluoromethoxy)aniline. Due to the limited availability of experimental data for this specific isomer, this document presents a combination of available experimental data, predicted spectral characteristics, and comparative data from its close isomer, 2-Bromo-5-(trifluoromethoxy)aniline. This comprehensive approach offers valuable insights for the identification, characterization, and utilization of 5-Bromo-2-(trifluoromethoxy)aniline in research and development, particularly in the fields of medicinal chemistry and materials science. The guide includes detailed tables of spectral data, standardized experimental protocols, and a logical workflow for spectral analysis.

Introduction

5-Bromo-2-(trifluoromethoxy)aniline is a halogenated and fluorinated aromatic amine with potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The presence of the bromo, amino, and trifluoromethoxy functional groups on the aniline scaffold imparts unique physicochemical properties that are of significant interest in drug design and materials science. Accurate and comprehensive spectral data are crucial for the unambiguous identification and quality control of this compound. This guide aims to consolidate the available and predicted spectral information for 5-Bromo-2-(trifluoromethoxy)aniline to support ongoing and future research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-(trifluoromethoxy)aniline is presented in Table 1.

Table 1: Physicochemical Properties of 5-Bromo-2-(trifluoromethoxy)aniline

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₃NO | --INVALID-LINK-- |

| Molecular Weight | 256.02 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow to yellow liquid | --INVALID-LINK-- |

| CAS Number | 886762-08-9 | --INVALID-LINK-- |

Spectral Data

Due to the scarcity of published experimental spectra for 5-Bromo-2-(trifluoromethoxy)aniline, this section provides a combination of available experimental data, predicted data for the target molecule, and experimental data for the closely related isomer, 2-Bromo-5-(trifluoromethoxy)aniline, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Predicted ¹H NMR Spectral Data for 5-Bromo-2-(trifluoromethoxy)aniline

The predicted ¹H NMR spectrum of 5-Bromo-2-(trifluoromethoxy)aniline in CDCl₃ is summarized in Table 2. The chemical shifts are estimated based on the analysis of substituent effects on the aromatic ring.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃) for 5-Bromo-2-(trifluoromethoxy)aniline

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 6.95 | d | ~ 8.5 | H-3 |

| ~ 6.80 | dd | ~ 8.5, 2.0 | H-4 |

| ~ 7.10 | d | ~ 2.0 | H-6 |

| ~ 3.80 | br s | - | -NH₂ |

3.1.2. Predicted ¹³C NMR Spectral Data for 5-Bromo-2-(trifluoromethoxy)aniline

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is presented in Table 3.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for 5-Bromo-2-(trifluoromethoxy)aniline

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | C-2 |

| ~ 138.0 | C-1 |

| ~ 125.0 | C-4 |

| ~ 122.0 (q, J ≈ 257 Hz) | -OCF₃ |

| ~ 118.0 | C-6 |

| ~ 116.0 | C-3 |

| ~ 110.0 | C-5 |

3.1.3. Experimental NMR Spectral Data for 2-Bromo-5-(trifluoromethoxy)aniline (Isomer for Comparison)

For comparative analysis, the experimental NMR data for the isomer 2-Bromo-5-(trifluoromethoxy)aniline is provided in Tables 4 and 5.

Table 4: Experimental ¹H NMR Data (Solvent Not Specified) for 2-Bromo-5-(trifluoromethoxy)aniline

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.45 | d | H-6 |

| 6.85 | dd | H-4 |

| 6.70 | d | H-3 |

| 4.0 (br s) | - | -NH₂ |

Note: Specific coupling constants were not available in the sourced data.

Table 5: Experimental ¹³C NMR Data (Solvent Not Specified) for 2-Bromo-5-(trifluoromethoxy)aniline

| Chemical Shift (δ, ppm) | Assignment |

| 148.5 | C-5 |

| 145.2 | C-1 |

| 133.5 | C-6 |

| 122.0 (q) | -OCF₃ |

| 118.0 | C-3 |

| 110.5 | C-4 |

| 109.8 | C-2 |

Mass Spectrometry (MS)

3.2.1. Predicted Mass Spectrometry Data for 5-Bromo-2-(trifluoromethoxy)aniline

The predicted key fragmentation patterns for 5-Bromo-2-(trifluoromethoxy)aniline under electron ionization (EI) are outlined in Table 6. The presence of bromine is expected to produce a characteristic M/M+2 isotopic pattern.

Table 6: Predicted Mass Spectrometry Fragmentation for 5-Bromo-2-(trifluoromethoxy)aniline

| m/z | Ion | Notes |

| 255/257 | [M]⁺ | Molecular ion peak with characteristic bromine isotopic pattern (approx. 1:1 ratio). |

| 176 | [M - Br]⁺ | Loss of a bromine radical. |

| 148 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ ion. |

| 128 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy radical. |

Infrared (IR) Spectroscopy

3.3.1. Experimental Infrared (IR) Spectral Data for 5-Bromo-2-(trifluoromethoxy)aniline

A vapor phase IR spectrum is available for 5-Bromo-2-(trifluoromethoxy)aniline. The characteristic absorption bands are summarized in Table 7.[1]

Table 7: Experimental IR Spectral Data for 5-Bromo-2-(trifluoromethoxy)aniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480, 3390 | Medium | N-H stretching (asymmetric and symmetric) |

| 1625 | Strong | N-H bending (scissoring) |

| 1500 | Strong | C=C aromatic ring stretching |

| 1260-1150 | Very Strong | C-O and C-F stretching of -OCF₃ group |

| 810 | Strong | C-H out-of-plane bending |

| 680 | Medium | C-Br stretching |

Experimental Protocols

The following are general experimental protocols for acquiring the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 5-Bromo-2-(trifluoromethoxy)aniline is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans are typically co-added.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 125 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s are used. Due to the lower natural abundance of ¹³C, several thousand scans may be required to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

-

Instrumentation: Mass spectra are acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is used for separation. The oven temperature program typically starts at 50 °C, holds for 2 minutes, then ramps to 280 °C at a rate of 10 °C/min, and holds for 5 minutes. Helium is used as the carrier gas at a constant flow rate.

-

MS Conditions: The ion source temperature is maintained at 230 °C, and the electron energy is set to 70 eV. Mass spectra are scanned over a range of m/z 40-550.

Infrared (IR) Spectroscopy

-

Instrumentation: Infrared spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small drop of the liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of 5-Bromo-2-(trifluoromethoxy)aniline.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Bromo-2-(trifluoromethoxy)aniline. Due to the limited availability of public experimental data for this specific compound, this guide presents a predicted ¹H NMR spectrum based on established spectroscopic principles and data from structurally related analogs. It includes a comprehensive table of predicted chemical shifts, coupling constants, and signal multiplicities. Furthermore, a detailed, generalized experimental protocol for the acquisition of such a spectrum is provided, alongside a visualization of the spin-spin coupling pathways to aid in structural elucidation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, and drug development who may be working with this or similar halogenated and trifluoromethoxylated aniline derivatives.

Predicted ¹H NMR Spectral Data

An analysis of the structure of 5-Bromo-2-(trifluoromethoxy)aniline suggests a complex ¹H NMR spectrum arising from the three protons on the aromatic ring. The chemical shifts (δ) are influenced by the electron-donating amine (-NH₂) group, the electron-withdrawing trifluoromethoxy (-OCF₃) group, and the bromine (-Br) atom. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 5-Bromo-2-(trifluoromethoxy)aniline

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | 6.95 - 7.05 | Doublet of doublets (dd) | JH3-H4 = 8.5 - 9.0 Hz, JH3-H6 = ~0.5 Hz | 1H |

| H-4 | 6.70 - 6.80 | Doublet of doublets (dd) | JH4-H3 = 8.5 - 9.0 Hz, JH4-H6 = 2.0 - 2.5 Hz | 1H |

| H-6 | 7.10 - 7.20 | Doublet of doublets (dd) | JH6-H4 = 2.0 - 2.5 Hz, JH6-H3 = ~0.5 Hz | 1H |

| -NH₂ | 3.80 - 4.20 | Broad singlet (br s) | - | 2H |

Disclaimer: The data presented in Table 1 is a prediction based on analogous structures and established NMR principles. Actual experimental values may vary.

Experimental Protocols

Sample Preparation:

-

Approximately 5-10 mg of the aniline isomer is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a standard 5 mm NMR tube.[1]

-

The sample is thoroughly mixed to ensure homogeneity.

Instrument Setup and Data Acquisition:

-

The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.[1]

-

A standard one-dimensional proton spectrum is acquired.[1]

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Data Analysis:

-

The resulting spectrum is analyzed for chemical shifts, coupling constants, and multiplicities to elucidate the substitution pattern on the aromatic ring.[1]

Visualization of Signaling Pathways

The predicted spin-spin coupling interactions between the aromatic protons of 5-Bromo-2-(trifluoromethoxy)aniline are visualized in the following diagram. This illustrates the expected splitting patterns and connectivity.

Caption: Predicted ¹H-¹H coupling network in 5-Bromo-2-(trifluoromethoxy)aniline.

Conclusion

This technical guide provides a predicted but detailed overview of the ¹H NMR spectrum of 5-Bromo-2-(trifluoromethoxy)aniline, a molecule of interest in synthetic and medicinal chemistry. The provided data table, experimental protocol, and signaling pathway diagram offer a foundational understanding for researchers. It is important to note that the spectral data presented herein is predictive and awaits experimental verification. This guide underscores the importance of spectroscopic analysis in the structural confirmation of complex organic molecules.

References

A Technical Guide to 5-Bromo-2-(trifluoromethoxy)aniline for Researchers and Drug Development Professionals

An in-depth examination of the synthesis, commercial availability, and applications of a versatile building block in medicinal chemistry.

Introduction

5-Bromo-2-(trifluoromethoxy)aniline is a fluorinated aromatic amine that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group, provides a versatile scaffold for the synthesis of complex molecular architectures. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 5-Bromo-2-(trifluoromethoxy)aniline, with a focus on its utility in drug discovery and development.

Commercial Availability

5-Bromo-2-(trifluoromethoxy)aniline, identified by the CAS number 886762-08-9, is commercially available from a range of chemical suppliers. It is typically offered in various purities, with 98% being a common grade for research and development purposes. The compound is generally supplied as a light yellow to yellow liquid.

For researchers and drug development professionals, the reliable commercial availability of this building block is crucial for seamless integration into discovery and process chemistry workflows. The following table summarizes key identifying and physical properties of 5-Bromo-2-(trifluoromethoxy)aniline.

| Property | Value |

| CAS Number | 886762-08-9 |

| Molecular Formula | C₇H₅BrF₃NO |

| Molecular Weight | 256.02 g/mol |

| Appearance | Light yellow to yellow liquid |

| Purity | Typically ≥98% |

| InChI Key | FOJWHUFRHXEUBA-UHFFFAOYSA-N |

| Storage Temperature | Room Temperature |

Synthesis and Reactivity

While specific, detailed synthesis protocols for 5-Bromo-2-(trifluoromethoxy)aniline are not extensively published in peer-reviewed journals, the synthesis of structurally similar compounds provides a strong basis for its preparation. A plausible synthetic route would involve the bromination of 2-(trifluoromethoxy)aniline. The directing effects of the amine and trifluoromethoxy groups would need to be carefully considered to achieve the desired regioselectivity.

The chemical reactivity of 5-Bromo-2-(trifluoromethoxy)aniline is largely dictated by the presence of the bromine atom and the aniline moiety. The bromine atom makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.

Key Reactions in Drug Discovery

Two of the most important reactions involving 5-Bromo-2-(trifluoromethoxy)aniline in a drug discovery context are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions allow for the formation of new carbon-nitrogen and carbon-carbon bonds, respectively, enabling the synthesis of diverse libraries of compounds for biological screening.

The Buchwald-Hartwig amination is a powerful method for the formation of aryl amines.[1] In the context of 5-Bromo-2-(trifluoromethoxy)aniline, this reaction can be used to introduce a wide variety of amine-containing fragments, which are often crucial for establishing interactions with biological targets.

Conceptual Experimental Workflow for Buchwald-Hartwig Amination:

Caption: General workflow for a Buchwald-Hartwig amination reaction.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2][3] This reaction is widely used in the synthesis of kinase inhibitors and other complex molecular scaffolds.[4][5]

Conceptual Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Aniline derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[6] The incorporation of a trifluoromethoxy group, as seen in 5-Bromo-2-(trifluoromethoxy)aniline, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[7][8][9]

Role in Kinase Inhibitor Synthesis

A significant application of 5-Bromo-2-(trifluoromethoxy)aniline and its derivatives is in the synthesis of small molecule kinase inhibitors.[4] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[10][11] The pyrimidine and indole scaffolds, which can be synthesized using building blocks like 5-Bromo-2-(trifluoromethoxy)aniline, are privileged structures in the design of kinase inhibitors.[4][5][12]

For instance, the aniline nitrogen can form crucial hydrogen bonds with the hinge region of the kinase active site, while the rest of the molecule can be elaborated through cross-coupling reactions at the bromine position to achieve potency and selectivity.

Conceptual Signaling Pathway Targeted by Kinase Inhibitors:

Caption: Simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Protocols (Conceptual)

While specific, validated protocols for the synthesis and reactions of 5-Bromo-2-(trifluoromethoxy)aniline require laboratory development, the following conceptual protocols are based on established methodologies for similar compounds and serve as a starting point for experimental design.

Conceptual Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-(trifluoromethoxy)aniline with Phenylboronic Acid

Materials:

-

5-Bromo-2-(trifluoromethoxy)aniline (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

Toluene/Ethanol/Water (4:1:1 mixture)

-

Schlenk flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add 5-Bromo-2-(trifluoromethoxy)aniline, phenylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

5-Bromo-2-(trifluoromethoxy)aniline is a valuable and commercially available building block for researchers and professionals in drug discovery and development. Its unique structural features provide a versatile platform for the synthesis of novel bioactive molecules, particularly in the area of kinase inhibitors. The ability to readily engage in robust and well-established cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling makes it an attractive starting material for the construction of diverse chemical libraries. As the demand for new and effective therapeutics continues to grow, the utility of such specialized chemical intermediates is expected to increase, further solidifying the role of 5-Bromo-2-(trifluoromethoxy)aniline in the advancement of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. digibug.ugr.es [digibug.ugr.es]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of Trifluoromethoxy Anilines in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethoxy (-OCF3) group into aniline scaffolds represents a significant advancement in medicinal chemistry. This functional group imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which collectively contribute to the improved pharmacological profiles of drug candidates. This technical guide provides a comprehensive overview of the role of trifluoromethoxy anilines in drug discovery, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to facilitate a deeper understanding and application of this important chemical class in the development of novel therapeutics.

Introduction: The Significance of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) moiety has emerged as a valuable substituent in drug design, offering distinct advantages over other functional groups.[1][2][3] Its strong electron-withdrawing nature can influence the pKa of the aniline nitrogen, impacting binding interactions with biological targets.[2] Furthermore, the high strength of the carbon-fluorine bonds confers exceptional metabolic stability, often leading to a longer in vivo half-life for drug candidates.[1][2][3] The lipophilic character of the -OCF3 group can enhance a molecule's ability to permeate biological membranes, improving oral bioavailability and distribution to target tissues.[1][2][3] These properties make trifluoromethoxy anilines highly sought-after building blocks in the synthesis of novel pharmaceuticals.

Quantitative Biological Activity of Trifluoromethoxy Aniline Derivatives

The incorporation of the trifluoromethoxy aniline scaffold has led to the discovery of potent modulators of various biological targets. The following tables summarize the in vitro activity of representative compounds in different therapeutic areas.

Table 1: Anticancer Activity of Trifluoromethoxy Aniline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Therapeutic Target/Class |

| Compound 6 | A549 (Lung Carcinoma) | 0.64 | Anticancer Agent |

| Compound 52 | (IL-1R Inhibition) | 0.09 | Anti-inflammatory |

| Compound 65 | (IL-1R Inhibition) | 0.07 | Anti-inflammatory |

| Compound 78 | (IL-1R Inhibition) | 0.01 | Anti-inflammatory |

| Compound 81 | (IL-1R Inhibition) | 0.02 | Anti-inflammatory |

Data compiled from multiple sources indicating the potency of trifluoromethoxy aniline derivatives against various cancer cell lines and inflammatory targets.[4][5][6]

Table 2: Pharmacokinetic Profile of Riluzole

| Parameter | Value |

| Oral Bioavailability | ~60% |

| Time to Peak Plasma Concentration (Tmax) | 1.0 - 1.5 hours |

| Plasma Elimination Half-life (t1/2) | 9 - 15 hours |

| Protein Binding | 96% |

Riluzole, a drug for amyotrophic lateral sclerosis (ALS), is a prime example of a successful therapeutic derived from a trifluoromethoxy aniline precursor.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel drug candidates. This section provides protocols for the synthesis of a key trifluoromethoxy aniline-containing drug, Riluzole, and a standard assay for determining cytotoxic activity.

Synthesis of Riluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine)

This protocol outlines the synthesis of Riluzole from 4-(trifluoromethoxy)aniline.

Materials:

-

4-(trifluoromethoxy)aniline

-

Potassium thiocyanate

-

Glacial acetic acid

-

Bromine

-

Sodium carbonate (Na2CO3)

-

Ethyl acetate

-

Sodium sulfate (Na2SO4)

-

Diethyl ether

-

Petroleum ether

Procedure:

-

To a solution of 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (40 mmol).

-

Stir the mixture for 20 minutes at room temperature.

-

Cool the reaction mixture to just above its freezing point.

-

Add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the mixture with water and neutralize with sodium carbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from diethyl ether-petroleum ether to yield pure 6-(trifluoromethoxy)benzo[d]thiazol-2-amine.[7]

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A549)

-

Cell culture medium

-

Test compounds (trifluoromethoxy aniline derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Trifluoromethoxy aniline derivatives have been shown to modulate key signaling pathways implicated in various diseases.

Riluzole and Glutamate Transporter Regulation

Riluzole, used in the treatment of ALS, is known to modulate glutamatergic neurotransmission. While its exact mechanism is multifaceted, it has been shown to enhance the activity of glutamate transporters, thereby reducing excitotoxicity.

Caption: Mechanism of action of Riluzole in modulating glutamate neurotransmission.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

Several aniline derivatives have been shown to exert their anticancer effects by modulating the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by aniline derivatives.

Conclusion and Future Perspectives

Trifluoromethoxy anilines are undeniably a privileged scaffold in modern medicinal chemistry. Their unique physicochemical properties have been successfully leveraged to develop drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The examples provided in this guide, from the neuroprotective agent Riluzole to potent anticancer and anti-inflammatory compounds, underscore the broad therapeutic potential of this chemical class. Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of trifluoromethoxy aniline derivatives and the exploration of their application in targeting a broader range of diseases. The continued investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrophilic Trifluoromethylation of Anilines: A Technical Guide for Researchers

The introduction of the trifluoromethyl (CF3) group into aniline scaffolds is a pivotal strategy in medicinal chemistry and drug discovery. The unique electronic properties of the CF3 group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Electrophilic trifluoromethylation has emerged as a powerful and direct method for the synthesis of these valuable compounds. This guide provides an in-depth overview of the core principles, key reagents, and experimental protocols for the electrophilic trifluoromethylation of anilines, tailored for researchers, scientists, and drug development professionals.

Core Concepts and Mechanism

Electrophilic trifluoromethylation involves the reaction of an electron-rich aniline with a reagent that serves as an electrophilic "CF3+" source. The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The aniline nitrogen atom activates the aromatic ring, directing the trifluoromethylation primarily to the ortho and para positions.

However, the reaction mechanism can be nuanced and dependent on the specific reagent and conditions employed. Both ionic and radical pathways have been proposed.[1][2][3] In some cases, a single-electron transfer (SET) from the aniline to the trifluoromethylating agent can generate a trifluoromethyl radical (•CF3), which then engages in the substitution reaction.[1][3] Computational studies have been employed to investigate the energy barriers of different pathways, such as backside and frontside attacks, to elucidate the precise mechanism.[4]

Caption: Generalized mechanisms for the electrophilic trifluoromethylation of anilines.

Key Electrophilic Trifluoromethylating Reagents

A variety of reagents have been developed for electrophilic trifluoromethylation, with hypervalent iodine compounds and sulfonium salts being the most prominent.

2.1. Togni's Reagents: These are hypervalent iodine reagents, with 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent II) being widely used.[1][5][6] They are valued for their commercial availability and relatively mild reaction conditions.

2.2. Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[7][8][9] Their reactivity can be modulated by altering the substituents on the dibenzothiophene core, allowing for a range of trifluoromethylating power.[7]

2.3. Other Sulfonium Salts: Various S-(trifluoromethyl)diphenylsulfonium triflates and related compounds have also been developed as effective electrophilic trifluoromethylating agents.[2][7]

Data Presentation: Comparative Performance

The choice of reagent and reaction conditions significantly influences the yield and regioselectivity of the trifluoromethylation of anilines. The following tables summarize representative data from the literature.

Table 1: Trifluoromethylation of Aniline with Various Reagents

| Entry | Trifluoromethylating Agent | Conditions | Yield (%) | o:p Ratio | Reference(s) |

| 1 | S-(trifluoromethyl)diphenylsulfonium triflate | Reflux, 10 h | 70 | 1:0.25 | [2] |

| 2 | S-(4-nitrophenyl)(trifluoromethyl)diphenylsulfonium triflate | Reflux, 10 h | 88 | - | [2] |

| 3 | Togni's Reagent | Ni-catalyzed, DMSO | Good to Excellent | - | [10] |

| 4 | Umemoto Reagent II | rt, 3h, DMF | 31 (conversion) | - | [9] |

| 5 | Umemoto Reagent IV | rt, 3h, DMF | 50 (conversion) | - | [9] |

Table 2: Trifluoromethylation of Substituted Anilines

| Entry | Aniline Derivative | Trifluoromethylating Agent | Conditions | Product(s) | Yield (%) | Reference(s) |

| 1 | 2-methylaniline | Togni's Reagent | Ni-catalyzed, DMSO | 2-methyl-4-(trifluoromethyl)aniline & 2-methyl-6-(trifluoromethyl)aniline | - | [10] |

| 2 | 3-methylaniline | Togni's Reagent | Ni-catalyzed, DMSO | Mixture of isomers | - | [10] |

| 3 | 2,6-dimethylaniline | Togni's Reagent | Ni-catalyzed, DMSO | 2,6-dimethyl-4-(trifluoromethyl)aniline | - | [10] |

| 4 | 4-chloroaniline | S-(trifluoromethyl)diphenylsulfonium triflate | - | 4-chloro-2-(trifluoromethyl)aniline | - | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the trifluoromethylation of anilines using common reagents.

Caption: A generalized workflow for a typical electrophilic trifluoromethylation experiment.

4.1. General Procedure for Trifluoromethylation using S-(trifluoromethyl)diphenylsulfonium Triflate

This protocol is adapted from the work of Shreeve and co-workers.[2]

-

Reaction Setup: To a solution of the aniline (1.0 mmol) in an appropriate solvent (e.g., THF), add the S-(trifluoromethyl)diphenylsulfonium triflate reagent (1.2 mmol).

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified time (e.g., 10 hours), and the progress is monitored by TLC or GC-MS.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethylated aniline.

4.2. Nickel-Catalyzed C-H Trifluoromethylation of Free Anilines with Togni's Reagent

The following is a representative protocol based on the method developed by an efficient nickel-catalyzed approach.[10]

-

Reaction Setup: In a glovebox, a reaction tube is charged with the aniline (0.2 mmol), Togni's reagent (0.24 mmol), a nickel catalyst (e.g., Ni(acac)2, 10 mol%), and a ligand (if required). The tube is sealed and removed from the glovebox.

-

Solvent Addition: Anhydrous and degassed solvent (e.g., DMSO, 1 mL) is added via syringe.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a given time (e.g., 12 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated. The resulting crude product is then purified by flash column chromatography.

4.3. Photoredox-Catalyzed Trifluoromethylation of Anilines

Visible-light photoredox catalysis offers a mild and efficient route to trifluoromethylated anilines.

-

Reaction Setup: A reaction vessel is charged with the aniline (0.1 mmol), a trifluoromethylating agent (e.g., Togni's reagent, 0.15 mmol), a photoredox catalyst (e.g., [Ir(ppy)3], 1-2 mol%), and a suitable solvent (e.g., DMF).

-

Degassing: The reaction mixture is degassed by several freeze-pump-thaw cycles.

-

Irradiation: The mixture is stirred and irradiated with a light source (e.g., blue LEDs) at room temperature for the required duration.

-

Work-up and Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the trifluoromethylated aniline.

Conclusion

The electrophilic trifluoromethylation of anilines is a dynamic and evolving field, providing essential tools for the synthesis of novel compounds with potential applications in drug discovery and materials science. The choice of reagent and reaction conditions is critical for achieving high yields and desired regioselectivity. This guide provides a foundational understanding of the key concepts, a comparative overview of common reagents, and detailed experimental protocols to aid researchers in this exciting area of fluorine chemistry. As new reagents and methodologies continue to be developed, the accessibility and utility of trifluoromethylated anilines are set to expand even further.

References

- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the construction of biaryl scaffolds, which are prevalent in a vast array of therapeutic agents. 5-Bromo-2-(trifluoromethoxy)aniline is a key building block in the synthesis of various biologically active molecules, including kinase inhibitors. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, making it a desirable substituent in drug candidates. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 5-Bromo-2-(trifluoromethoxy)aniline with various arylboronic acids, offering a robust method for the synthesis of novel 5-aryl-2-(trifluoromethoxy)aniline derivatives.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-Bromo-2-(trifluoromethoxy)aniline to form a Pd(II) complex.

-